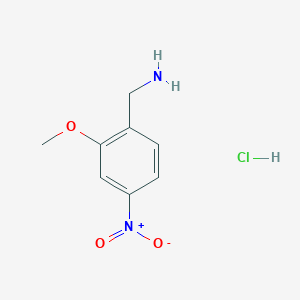
lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with lithium carbonate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A related compound with similar structural features.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substituents.
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: A compound with additional bromine atoms.
Uniqueness
Lithium(1+) 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H3BrLiN3O2 |
|---|---|
Molekulargewicht |
212.0 g/mol |
IUPAC-Name |
lithium;5-bromo-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H4BrN3O2.Li/c1-8-2(3(9)10)6-4(5)7-8;/h1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
KTCLCLBSDFOONC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CN1C(=NC(=N1)Br)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)

![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)


![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)


![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)


![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
